molecular formula C20H21ClN6O2 B11280911 5-amino-1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11280911
M. Wt: 412.9 g/mol
InChI Key: DRKPQQHBIYLILP-UHFFFAOYSA-N
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Description

The compound 5-amino-1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of multiple functional groups, including amino, chloro, and carboxamide, contributes to its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Groups: The phenyl groups are typically introduced through coupling reactions, such as Suzuki or Heck coupling.

    Final Functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.9 g/mol

IUPAC Name

5-amino-1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C20H21ClN6O2/c1-11-4-5-13(3)16(8-11)24-20(29)18-19(22)27(26-25-18)10-17(28)23-14-7-6-12(2)15(21)9-14/h4-9H,10,22H2,1-3H3,(H,23,28)(H,24,29)

InChI Key

DRKPQQHBIYLILP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)C)Cl)N

Origin of Product

United States

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